5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C7H10N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo pyridine hydrochloride monohydrate with ethanol and aqueous lithium hydroxide at elevated temperatures . The reaction is carried out at 50°C for 7 hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar conditions could be optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolo[5,4-c]pyridine compounds .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further studies are required to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride
- tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
This compound stands out due to its specific methyl substitution at the 5-position, which can influence its reactivity and biological activity. This structural feature may confer unique properties compared to its analogs, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKQYFGEPJWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458139 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-24-0 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine interact with Factor Xa and what are the downstream effects of this interaction?
A1: Research indicates that this compound acts as a S4 binding element in Factor Xa inhibitors []. X-ray crystallography studies show that it binds specifically to the S4 subsite of the enzyme []. This binding disrupts the coagulation cascade by inhibiting Factor Xa's ability to convert prothrombin to thrombin, ultimately preventing the formation of blood clots [].
Q2: What is the significance of the conformational flexibility of this compound in its interaction with Factor Xa?
A2: Studies utilizing X-ray crystal analysis and ab initio calculations have revealed a unique intramolecular S-O close contact within this compound-containing Factor Xa inhibitors []. This suggests that the conformational restriction imposed by this interaction contributes to the molecule's affinity for the S4 subsite of Factor Xa [].
Q3: What are the potential advantages of developing non-amidine Factor Xa inhibitors incorporating this compound?
A3: Research suggests that incorporating this compound as the S4 binding element in non-amidine Factor Xa inhibitors could lead to compounds with oral bioavailability []. This is a significant advantage over existing injectable anticoagulants, potentially improving patient convenience and adherence to treatment [].
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